One key application of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol is as a precursor for the preparation of vanadium(V) Schiff base complexes. These complexes act as catalysts in important reactions like the oxidation of sulfides and olefins. The specific chirality of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol plays a crucial role in determining the catalytic activity and selectivity of the resulting complexes. Source: Sigma-Aldrich:
Due to its chirality, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol finds application as a chiral selector in high-performance liquid chromatography (HPLC). It can be immobilized on aminated silica gel, creating a stationary phase capable of separating enantiomers of different racemic mixtures. This technique is crucial in various research fields, including drug discovery and the analysis of chiral pharmaceuticals. Source: Sigma-Aldrich:
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol can be immobilized on the framework of α-zirconium phosphate, leading to the formation of layered zirconium phosphonates. These materials hold promise in heterogeneous catalysis, where reactions occur on the surface of a solid catalyst. This opens avenues for exploring new and efficient catalytic processes with potential applications in various industries. Source: Sigma-Aldrich:
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol can serve as a chiral auxiliary in organic synthesis. It can be used to control the stereochemistry of newly formed bonds during the synthesis of specific molecules. This is particularly valuable in the preparation of homopropargylic alcohols, which are important building blocks in various pharmaceuticals and natural products. Source: Sigma-Aldrich:
(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol with the molecular formula and a molecular weight of 213.28 g/mol. It is characterized by its two phenyl groups attached to the carbon backbone, which contributes to its unique properties and biological activities. The compound appears as a white to light-yellow crystalline powder and has a melting point ranging from 142 °C to 144 °C .
This compound exhibits optical activity, with specific rotations of in ethanol, indicating its chiral nature . Its solubility profile shows that it is soluble in organic solvents such as chloroform, ethanol, and methanol, but has limited solubility in water .
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol's mechanism of action as a chiral auxiliary relies on its ability to form a diastereomeric complex with the reaction substrate. The specific interactions between the functional groups of the auxiliary and the substrate dictate the orientation of the approaching nucleophile, leading to the formation of a specific enantiomer in the product molecule [].
The biological significance of (1S,2R)-2-amino-1,2-diphenylethanol is highlighted by its affinity for the N-Methyl-D-aspartate receptor (NMDA), a critical receptor involved in synaptic plasticity and memory function. This property positions it as a potential candidate for neuropharmacological research . Additionally, its chiral nature allows it to be involved in various biological interactions that may lead to therapeutic applications.
Several methods exist for synthesizing (1S,2R)-2-amino-1,2-diphenylethanol:
These methods are crucial for producing the compound in sufficient quantities for research and application purposes.
(1S,2R)-2-Amino-1,2-diphenylethanol has diverse applications:
Studies investigating the interactions of (1S,2R)-2-amino-1,2-diphenylethanol with other compounds reveal its potential as a scaffold for designing new drugs. Its ability to selectively bind to receptors suggests that further exploration could yield new therapeutic agents targeting conditions related to synaptic dysfunctions.
(1S,2R)-2-Amino-1,2-diphenylethanol shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol | Enantiomeric form with opposite chirality; used similarly as a chiral auxiliary. | |
1,2-Diphenyl-ethanol | Lacks amino group; primarily used in organic synthesis without chiral properties. | |
(S)-Phenylalanine | An amino acid that shares phenyl groups; involved in protein synthesis but lacks the diphenyl structure. |
The uniqueness of (1S,2R)-2-amino-1,2-diphenylethanol lies in its specific stereochemistry and functional groups that enhance its utility in asymmetric synthesis and biological activity compared to these similar compounds.
Irritant